

Technical Guide: Spectroscopic Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic acid

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Compound of Interest

Compound Name:	1-Methyl-2-oxopiperidine-4-carboxylic acid
Cat. No.:	B1291826

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, experimental spectral data (NMR, IR, MS) for **1-Methyl-2-oxopiperidine-4-carboxylic acid** is not readily available in publicly accessible scientific literature and databases. This guide provides predicted data based on computational models, alongside standardized experimental protocols for the spectroscopic analysis of such a compound.

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a lactam ring, a carboxylic acid, and a chiral center, necessitates thorough spectroscopic characterization to confirm identity, purity, and stereochemistry. This document serves as a technical guide to the expected spectral properties and the methodologies used for their determination.

Compound Profile

Below is a summary of the known and predicted properties of **1-Methyl-2-oxopiperidine-4-carboxylic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₃	[PubChem]
Molecular Weight	157.17 g/mol	[PubChem]
CAS Number	1000932-09-1	Commercial
Monoisotopic Mass	157.0739 Da	[PubChem]
Predicted XlogP	-0.7	[PubChem]

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, computational predictions provide insight into the expected mass-to-charge ratios (m/z) for various adducts of the parent molecule. These values are crucial for identifying the compound in mass spectrometry analyses.[\[1\]](#)

Adduct Ion	Predicted m/z
[M+H] ⁺	158.08118
[M+Na] ⁺	180.06312
[M-H] ⁻	156.06662
[M+NH ₄] ⁺	175.10772
[M+K] ⁺	196.03706
[M+H-H ₂ O] ⁺	140.07116
[M+HCOO] ⁻	202.07210

Data sourced from PubChem CID 22265446.[\[1\]](#)

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as **1-Methyl-2-oxopiperidine-4-carboxylic acid**.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[\[2\]](#)
- Sample Preparation (^1H and ^{13}C NMR):
 - Accurately weigh 5-20 mg of the solid sample for ^1H NMR, or 20-50 mg for ^{13}C NMR, into a clean, dry vial.[\[2\]](#)[\[3\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to dissolve the sample completely.[\[2\]](#)[\[3\]](#) Gentle vortexing or sonication can be used to aid dissolution.[\[2\]](#)
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[\[2\]](#) Avoid introducing solid particles or air bubbles.[\[2\]](#)[\[3\]](#)
 - If required, add an internal standard such as tetramethylsilane (TMS).[\[4\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[2\]](#)
 - Shim the magnetic field to optimize homogeneity and improve signal resolution.[\[2\]](#)
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[\[2\]](#)
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[\[2\]](#)

4.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, purified potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This minimizes light scattering.[5]
 - Place the powder mixture into a pellet press die.
 - Apply high pressure to form a translucent or transparent pellet.[5]
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]
 - Drop the solution onto a single salt plate (e.g., KBr or NaCl).[6]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]
- Data Acquisition:
 - Place the prepared sample (pellet or filmed plate) in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .

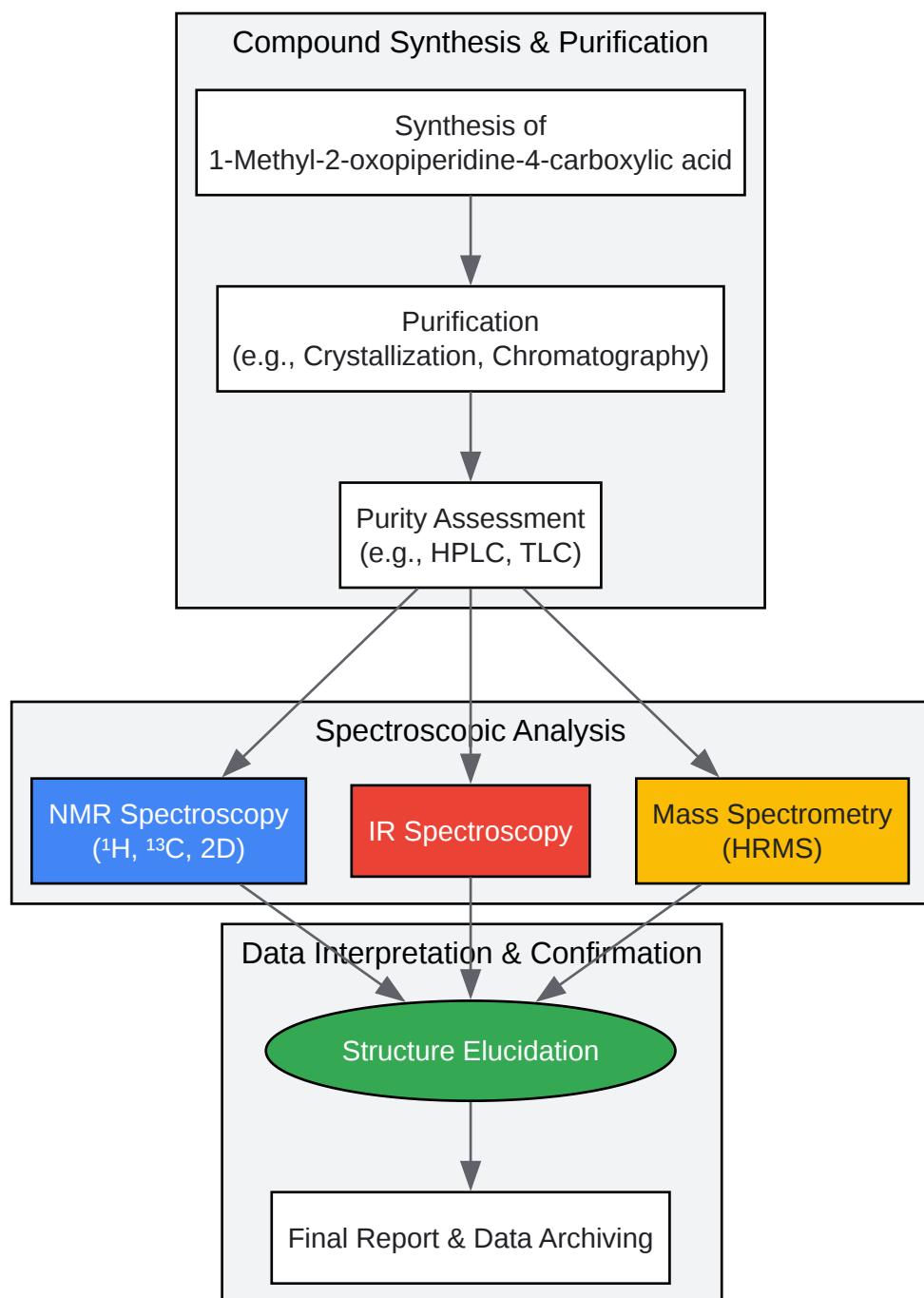
4.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).[7]
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

- The objective is to create a clean solution containing a high concentration of the analyte while removing interfering substances.[8]
- Data Acquisition (using Electrospray Ionization - ESI):
 - The sample solution is introduced into the ESI source, where it is ionized.
 - The generated ions are directed into the mass analyzer (e.g., Quadrupole or Time-of-Flight).[9]
 - The ions are separated based on their mass-to-charge (m/z) ratio.[9][10]
 - The detector measures the abundance of ions at each m/z value, generating a mass spectrum.[10]
 - High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy (within 5 ppm).[11]

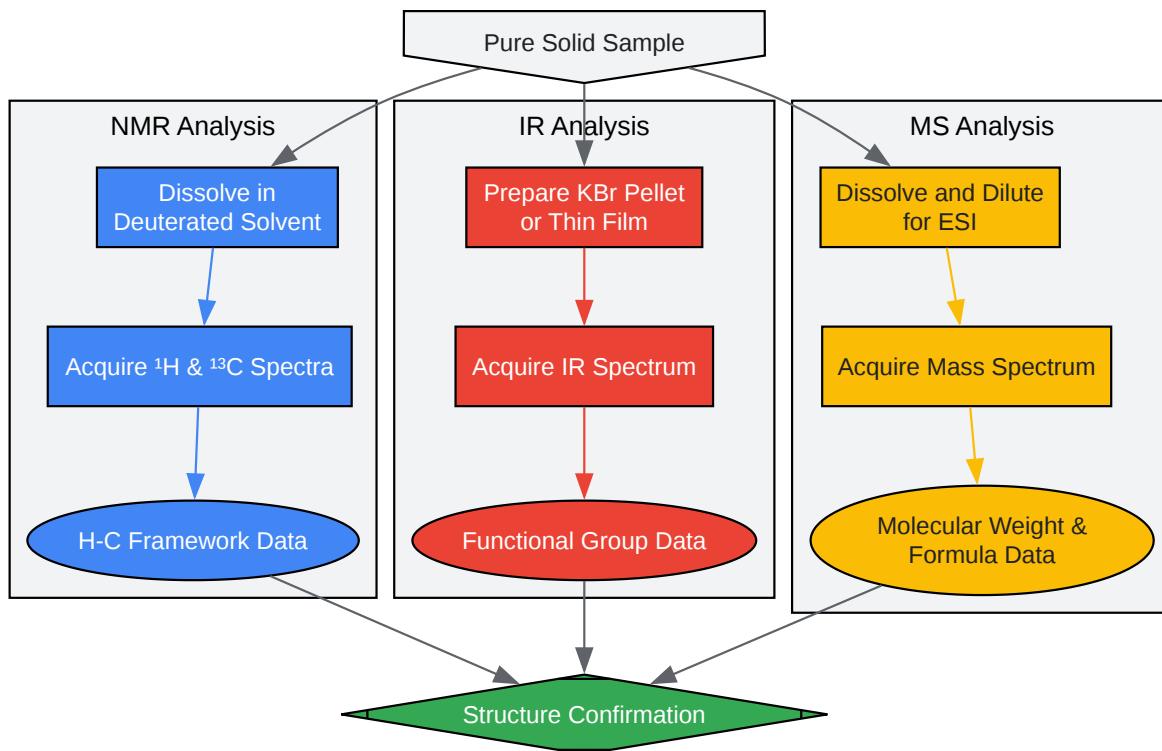
Visualizations

The following diagrams illustrate the general workflow for compound characterization and the logical flow of spectroscopic analysis.



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Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.



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